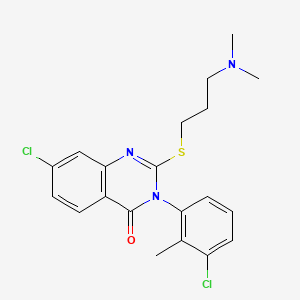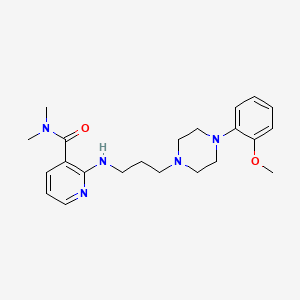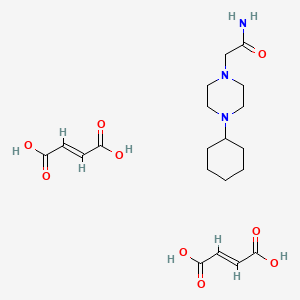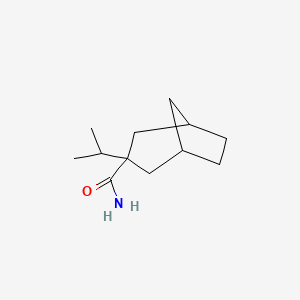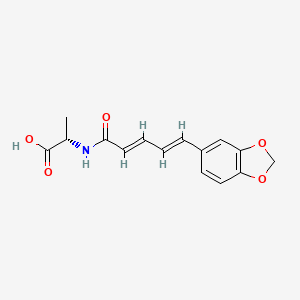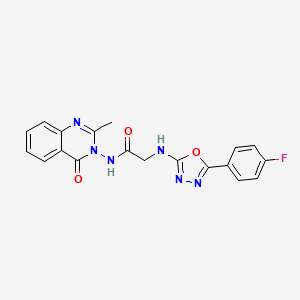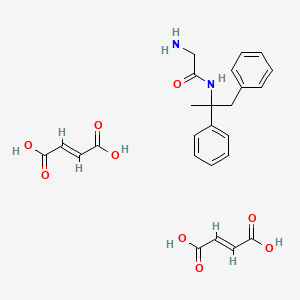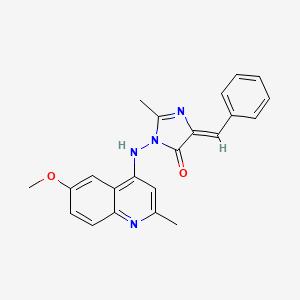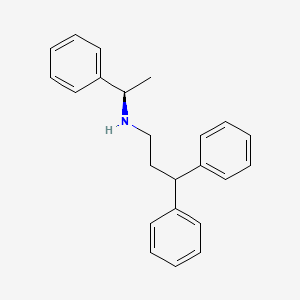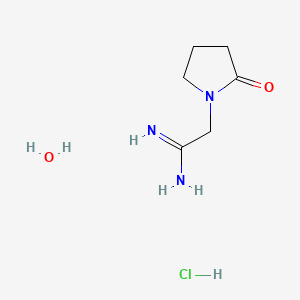
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide typically involves a multi-step process. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid such as acetic acid or hydrochloric acid . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, acetic acid, and hydrazide groups .
Industrial Production Methods
Industrial production of this compound may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . These methods are efficient and can be scaled up for large-scale production. The use of microwave irradiation and nanoparticles as catalysts has also been explored to improve reaction yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide primarily involves DNA intercalation . This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly useful in the treatment of cancer, as it can selectively target rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with strong DNA-binding affinity.
B-220: Another indoloquinoxaline derivative with significant multidrug resistance modulating activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide stands out due to its unique combination of functional groups, which enhance its biological activity and make it a versatile compound for various applications . Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .
Properties
CAS No. |
109322-05-6 |
|---|---|
Molecular Formula |
C24H18ClN5O |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-7-3-2-4-8-16)28-29-22(31)14-30-21-10-6-5-9-18(21)23-24(30)27-19-12-11-17(25)13-20(19)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
InChI Key |
DAHQEPMLFQCDEE-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)/C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



